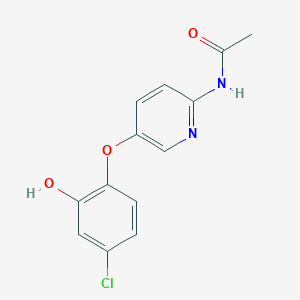
N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide: is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro-hydroxyphenoxy group and an acetamide group. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide typically involves the reaction of 4-chloro-2-hydroxyphenol with 2-chloropyridine under basic conditions to form the intermediate 5-(4-chloro-2-hydroxyphenoxy)pyridine. This intermediate is then reacted with acetic anhydride in the presence of a base to yield the final product .
Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N-(5-(4-hydroxyphenoxy)pyridin-2-yl)acetamide
- N-(5-(4-chlorophenoxy)pyridin-2-yl)acetamide
- N-(5-(4-methoxyphenoxy)pyridin-2-yl)acetamide
Comparison: N-(5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl)acetamide is unique due to the presence of both chloro and hydroxy groups on the phenoxy ring, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
N-[5-(4-chloro-2-hydroxyphenoxy)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H11ClN2O3/c1-8(17)16-13-5-3-10(7-15-13)19-12-4-2-9(14)6-11(12)18/h2-7,18H,1H3,(H,15,16,17) |
InChI Key |
LRPGVRTXEASQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
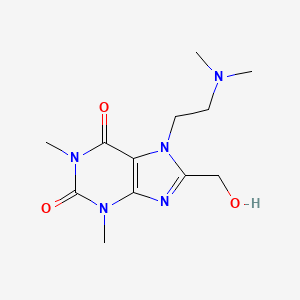
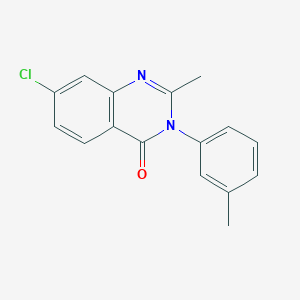
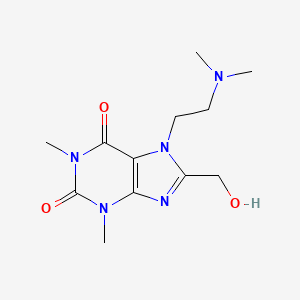
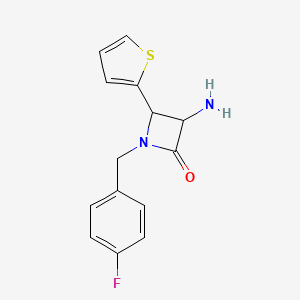
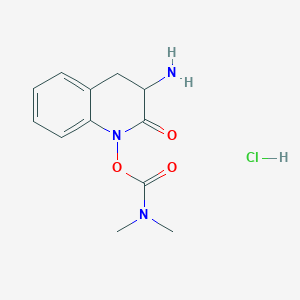
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
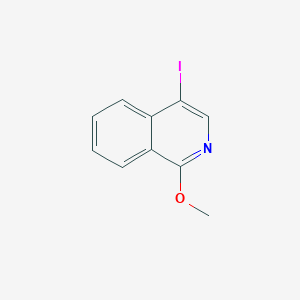
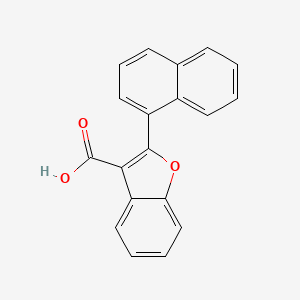

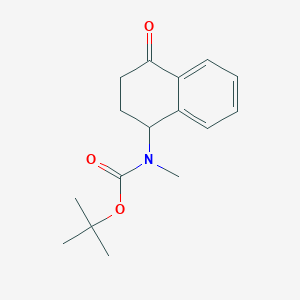
![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11842856.png)
![Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B11842857.png)

